molecular formula C19H14FNO4 B4112315 4-fluorobenzyl 2-(2-furoylamino)benzoate

4-fluorobenzyl 2-(2-furoylamino)benzoate

Cat. No.: B4112315
M. Wt: 339.3 g/mol
InChI Key: XMKSTLMWWVYABS-UHFFFAOYSA-N
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Description

4-Fluorobenzyl 2-(2-furoylamino)benzoate is an ester derivative of benzoic acid, characterized by a 4-fluorobenzyl ester group and a 2-(2-furoylamino) substituent at the ortho position of the benzene ring. Its synthesis likely involves coupling 2-(2-furoylamino)benzoic acid with 4-fluorobenzyl chloride or bromide under basic conditions, followed by purification via column chromatography .

Properties

IUPAC Name

(4-fluorophenyl)methyl 2-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4/c20-14-9-7-13(8-10-14)12-25-19(23)15-4-1-2-5-16(15)21-18(22)17-6-3-11-24-17/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKSTLMWWVYABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ester Groups
Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Applications
4-Fluorobenzyl 2-(2-furoylamino)benzoate C₁₉H₁₅FN₂O₄ (estimated) 4-Fluorobenzyl ester, 2-furoylamino ~354.34 g/mol High lipophilicity; potential drug intermediate
2-Chloro-4-nitrobenzyl 2-(2-furoylamino)benzoate C₁₉H₁₃ClN₂O₆ 2-Chloro-4-nitrobenzyl ester 400.77 g/mol Electron-withdrawing substituents may enhance reactivity in electrophilic reactions
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate C₁₆H₁₃FNO₃ Ethyl ester, 2-fluorobenzoyl substituent 298.28 g/mol Simpler ester; lower steric hindrance for conjugation
Pentyl 4-(2-furoylamino)benzoate C₁₇H₁₉NO₄ Pentyl ester 301.34 g/mol Longer alkyl chain increases solubility in nonpolar solvents

Key Observations :

  • Electronic Effects : The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to the strongly electron-withdrawing 2-chloro-4-nitrobenzyl group in . This difference may influence reactivity in substitution or coupling reactions.
  • Lipophilicity : The fluorinated benzyl group enhances lipophilicity (logP ~3.5 estimated) compared to ethyl (logP ~2.1) or pentyl (logP ~3.0) esters, impacting membrane permeability in biological systems.
  • Synthetic Complexity : The nitro and chloro groups in require additional steps for reduction or displacement, whereas the fluorine in the target compound is typically inert under standard conditions.
Functional Group Comparisons
  • Furoylamino vs. Benzamido Groups: The 2-furoylamino group in the target compound introduces a heteroaromatic ring, which may engage in π-π stacking interactions in biological targets. Biological Implications: Furoyl derivatives are common in antimicrobial agents (e.g., nitrofurantoin analogs), while benzamido groups are prevalent in kinase inhibitors.
Physicochemical Properties
  • Melting Points: The target compound’s melting point is unrecorded in the evidence, but structurally similar 4-fluorobenzyl esters (e.g., Triisopropylsilyl derivatives in ) exhibit melting points of 72–75°C, suggesting moderate crystallinity. Ethyl 4-(dimethylamino)benzoate (from ) has superior thermal stability in resin cements, attributed to the dimethylamino group’s electron-donating effects.
  • Spectroscopic Data :

    • ¹H NMR : The 4-fluorobenzyl group would show a characteristic doublet for the aromatic protons adjacent to fluorine (δ ~7.2–7.4 ppm, J = 8–9 Hz), distinct from the chloro-nitrobenzyl group in (δ ~8.0–8.5 ppm).
    • IR : A strong carbonyl stretch at ~1700 cm⁻¹ (ester C=O) and amide C=O at ~1650 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluorobenzyl 2-(2-furoylamino)benzoate
Reactant of Route 2
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4-fluorobenzyl 2-(2-furoylamino)benzoate

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